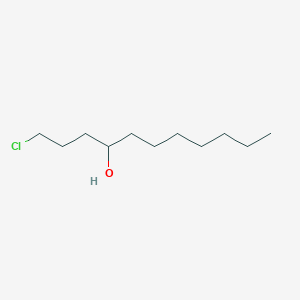
1-Chloroundecan-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroundecan-4-OL is an organic compound with the molecular formula C11H23ClO It is a chlorinated alcohol, where a chlorine atom is attached to the first carbon of an undecane chain, and a hydroxyl group is attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloroundecan-4-OL can be synthesized through several methods. One common approach involves the chlorination of undecanol. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps for purification, such as distillation or recrystallization, to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloroundecan-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form undecane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of 1-Chloroundecan-4-one or 1-Chloroundecanoic acid.
Reduction: Formation of undecane.
Substitution: Formation of various substituted undecanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chloroundecan-4-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloroundecan-4-OL depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s solubility, reactivity, and overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloroundecane: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
Undecan-4-OL:
1-Bromoundecan-4-OL: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Uniqueness
1-Chloroundecan-4-OL is unique due to the presence of both a chlorine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Propiedades
Número CAS |
54131-64-5 |
|---|---|
Fórmula molecular |
C11H23ClO |
Peso molecular |
206.75 g/mol |
Nombre IUPAC |
1-chloroundecan-4-ol |
InChI |
InChI=1S/C11H23ClO/c1-2-3-4-5-6-8-11(13)9-7-10-12/h11,13H,2-10H2,1H3 |
Clave InChI |
TVRAIOJBLNZIQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















